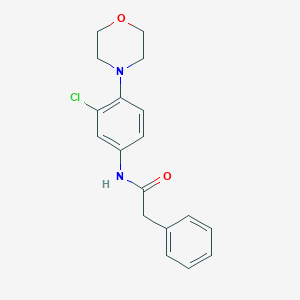
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have various biochemical and physiological effects in the body, depending on the specific application. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to reduce oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of pain receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its high selectivity for certain enzymes and receptors, which allows for more targeted and specific effects. Additionally, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have low toxicity and minimal side effects in animal studies. However, one limitation of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide. One area of interest is the development of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide derivatives with improved solubility and bioavailability for more effective use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide and its potential applications in other fields of medicine. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in humans for various therapeutic applications.
Conclusion
In conclusion, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body, and it has been found to have various biochemical and physiological effects depending on the specific application. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide that could lead to significant advancements in medicine.
Synthesis Methods
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide.
Scientific Research Applications
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of certain pain receptors.
properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
InChI Key |
YNCUMJVWJHQPTM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)


![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)


![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)